molecular formula C11H14O2 B1246504 Desoxygaliellalactone

Desoxygaliellalactone

Cat. No. B1246504
M. Wt: 178.23 g/mol
InChI Key: BTDFZQUXKISOCL-MVHNUAHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desoxygaliellalactone is a natural product found in Galiella rufa with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Copper-Catalyzed Methylenation Reaction in Synthesis : The enantioselective total synthesis of (+)-desoxygaliellalactone was achieved using a one-pot copper-catalyzed methylenation-Diels-Alder cyclization, highlighting its potential for efficient chemical synthesis (Lebel & Parmentier, 2007).
  • Efficient Synthesis Approaches : A study describes a short and efficient total synthesis of rac-desoxygaliellalactone and (+)-desoxygaliellalactone via pregaliellalactone, indicating advancements in synthesis methodologies (Furuseth et al., 2014).

Biological Research and Applications

  • Antioxidant Research in Algology : Desoxygaliellalactone, through its structural similarities to certain reactive oxygen species, contributes to the understanding of antioxidant defense processes in algal cells (Mallick & Mohn, 2000).
  • Impact on Cancer Cell Lines : Galiellalactone analogs, including desoxygaliellalactone, show potential cytotoxicity against various tumor cell lines, suggesting their role in cancer research and therapy (Tian et al., 2015).
  • Inhibition of Stem Cell-Like Cancer Cells : Galiellalactone, related to desoxygaliellalactone, inhibits STAT3 signaling in stem cell-like prostate cancer cells, indicating its potential in targeting cancer stem cells (Hellsten et al., 2011).

properties

Product Name

Desoxygaliellalactone

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(4R,7R,9S,11R)-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one

InChI

InChI=1S/C11H14O2/c1-6-4-7-2-3-9-10(7)8(5-6)11(12)13-9/h5-7,9-10H,2-4H2,1H3/t6-,7+,9+,10+/m0/s1

InChI Key

BTDFZQUXKISOCL-MVHNUAHISA-N

Isomeric SMILES

C[C@H]1C[C@H]2CC[C@@H]3[C@H]2C(=C1)C(=O)O3

Canonical SMILES

CC1CC2CCC3C2C(=C1)C(=O)O3

synonyms

desoxygaliellalactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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